molecular formula C19H12Cl2N2O B2890770 1-(2,6-Dichlorobenzyl)-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile CAS No. 338954-57-7

1-(2,6-Dichlorobenzyl)-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile

Cat. No.: B2890770
CAS No.: 338954-57-7
M. Wt: 355.22
InChI Key: BTWTVDCLIHVMOE-UHFFFAOYSA-N
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Description

Chemical Structure:
The compound features a dihydropyridine core with a 2,6-dichlorobenzyl group at position 1, a phenyl group at position 5, a carbonyl group at position 2, and a nitrile group at position 2. Its molecular formula is C₁₉H₁₃Cl₂N₂O, with an exact mass of 368.0532152 .

Properties

IUPAC Name

1-[(2,6-dichlorophenyl)methyl]-2-oxo-5-phenylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl2N2O/c20-17-7-4-8-18(21)16(17)12-23-11-15(9-14(10-22)19(23)24)13-5-2-1-3-6-13/h1-9,11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTWTVDCLIHVMOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C(=O)C(=C2)C#N)CC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Dichlorobenzyl)-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 2,6-dichlorobenzyl chloride, which is then reacted with 2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile under controlled conditions. The reaction often requires the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes precise temperature control, the use of high-purity reagents, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Dichlorobenzyl)-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorobenzyl moiety, where halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide or potassium carbonate in polar solvents.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2,6-Dichlorobenzyl)-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,6-Dichlorobenzyl)-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dihydropyridine Derivatives

1-Butyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinecarbonitrile
  • Molecular Formula : C₁₁H₁₄N₂O₂ .
  • Key Differences :
    • Substituents: Butyl (position 1), hydroxy (position 6), and methyl (position 4) groups.
    • Physicochemical Impact : Lower molecular weight (206.24 g/mol vs. 368.05 g/mol) and reduced lipophilicity due to fewer aromatic groups.
    • Safety Profile : Safety data highlight risks of irritation, emphasizing the role of substituents in toxicity .
General Structure-Activity Trends :
  • Phenyl vs.
  • Chlorine Substitution: The 2,6-dichlorobenzyl group may offer superior steric and electronic effects over non-halogenated analogs.

Dichlorobenzyl-Containing Analogs

(S)-2-Amino-2-(2,6-dichlorobenzyl)pent-4-ynoic Acid
  • Biological Activity : IC₅₀ = 1.31 mM against collagenase, with a Gibbs free energy of −6.5 kcal/mol .
  • Structural Insights :
    • The 2,6-dichlorobenzyl group forms a hydrogen bond (1.961 Å) and π–π interaction (4.249 Å) with collagenase residues.
    • Comparison : The target compound’s dichlorobenzyl group may similarly enhance binding in enzymatic systems.
Isoconazole Nitrate
  • Structure : Contains a 2,6-dichlorobenzyl group linked to an imidazole ring .

Heterocyclic Nitriles

(2Z)-2-(4-Cyanobenzylidene)-3,5-dioxo-thiazolo-pyrimidine-6-carbonitrile (11b)
  • Molecular Formula : C₂₂H₁₇N₃O₃S .
  • Activity : Exhibits nitrile and carbonyl groups but lacks the dihydropyridine core.
  • Synthetic Methods : Reflux with sodium acetate, yielding 68% , a common strategy for nitrile-containing heterocycles.

Data Tables for Comparative Analysis

Table 1: Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₁₉H₁₃Cl₂N₂O 368.05 2,6-Dichlorobenzyl, Phenyl, Nitrile
1-Butyl-dihydropyridine C₁₁H₁₄N₂O₂ 206.24 Butyl, Hydroxy, Methyl
(S)-2-Amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid C₁₂H₁₀Cl₂NO₂ 276.12 2,6-Dichlorobenzyl, Alkyne

Research Findings and Implications

  • Substituent Position Matters : The 2,6-dichloro configuration in the benzyl group improves binding affinity over 2,4-dichloro analogs, as seen in collagenase inhibitors .
  • Nitrile Utility : Nitrile groups in heterocycles (e.g., thiazolo-pyrimidines ) enhance stability and synthetic feasibility, likely benefiting the target compound.
  • Safety vs. Activity : Alkyl substituents (e.g., butyl ) reduce toxicity but may compromise target engagement compared to aromatic groups.

Biological Activity

1-(2,6-Dichlorobenzyl)-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile (CAS: 338954-57-7) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C19H12Cl2N2OC_{19}H_{12}Cl_2N_2O. The compound features a pyridine ring substituted with a dichlorobenzyl group and a phenyl group, which may contribute to its biological activities.

PropertyValue
Molecular Weight363.22 g/mol
SolubilitySoluble in DMSO
Melting PointNot available

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds exhibit significant antimicrobial properties. Specifically, studies have shown that this compound demonstrates activity against various bacterial strains.

Case Study: Antibacterial Efficacy

In a study assessing the antibacterial effects of this compound against Staphylococcus aureus and Escherichia coli , the minimum inhibitory concentration (MIC) was determined to be as low as 32 µg/mL for S. aureus, indicating potent antibacterial activity .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines.

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15.4
HeLa (Cervical Cancer)12.8
A549 (Lung Cancer)18.5

These results suggest that the compound may inhibit cell proliferation and induce cell death in specific cancer types .

The biological activity of this compound is thought to involve multiple mechanisms:

  • Inhibition of DNA Synthesis : The compound may interfere with DNA replication in bacterial cells.
  • Induction of Apoptosis : In cancer cells, it may activate intrinsic pathways leading to programmed cell death.
  • Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels in cells, contributing to oxidative stress and cell death.

Q & A

Q. What are the critical parameters for optimizing the synthesis of 1-(2,6-Dichlorobenzyl)-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile?

Methodological Answer: Synthesis optimization requires precise control of reaction conditions. Key parameters include:

  • Temperature : Cyclization steps often require elevated temperatures (80–120°C) to drive reactivity while avoiding decomposition .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution efficiency for dichlorobenzyl group incorporation .
  • Catalysts : Use of mild bases (e.g., K₂CO₃) minimizes side reactions during benzylation .
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) ensures high purity (>95%), validated via HPLC .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer: A multi-technique approach is essential:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positioning (e.g., dichlorobenzyl vs. phenyl groups) and confirm tautomeric forms .
  • X-ray Crystallography : Resolves spatial arrangements of the dihydropyridine ring and chlorine substituents, critical for SAR studies .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C₂₀H₁₃Cl₂N₂O) and detects synthetic intermediates .
  • IR Spectroscopy : Confirms functional groups (e.g., C≡N stretch at ~2200 cm⁻¹) .

Q. What preliminary assays are recommended for evaluating biological activity?

Methodological Answer: Initial screening should include:

  • Cytotoxicity Assays : MTT or CellTiter-Glo® on cancer cell lines (e.g., HeLa, MCF-7) to assess anti-proliferative effects .
  • Enzyme Inhibition : Fluorescence-based assays for COX-2 or kinase targets, given structural similarity to known inhibitors .
  • Solubility Profiling : Use of DMSO/PBS mixtures to determine bioavailability thresholds for in vivo studies .

Advanced Research Questions

Q. How can contradictory data in biological activity across cell lines be resolved?

Methodological Answer: Discrepancies often arise from experimental variables. Mitigation strategies include:

  • Dose-Response Curves : Establish EC₅₀ values across multiple cell lines to identify selectivity patterns .
  • Metabolic Stability Testing : Liver microsome assays (human/rodent) assess whether metabolite interference explains variability .
  • Transcriptomic Profiling : RNA-seq of resistant vs. sensitive cell lines identifies differential target expression .
  • Positive Controls : Compare with reference compounds (e.g., cisplatin for cytotoxicity) to validate assay conditions .

Q. What computational methods are effective for predicting target interactions?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to COX-2 or apoptosis-related proteins (e.g., Bcl-2), leveraging the dichlorobenzyl group’s hydrophobic interactions .
  • MD Simulations : GROMACS simulations (50–100 ns) evaluate stability of ligand-protein complexes in physiological conditions .
  • QSAR Modeling : Train models on pyridinecarbonitrile derivatives to correlate substituent electronegativity (e.g., Cl vs. CF₃) with activity .

Q. What strategies address low yield in large-scale synthesis?

Methodological Answer: Scale-up challenges require:

  • Flow Chemistry : Continuous reactors improve heat/mass transfer for cyclization steps, reducing byproducts .
  • Catalyst Recycling : Immobilized Pd catalysts for Suzuki couplings enhance cost efficiency .
  • In-line Analytics : PAT tools (e.g., FTIR probes) monitor reaction progression in real time .

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